![molecular formula C11H9NO2S B11767326 7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol](/img/structure/B11767326.png)
7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol is a heterocyclic compound that features a quinoline core fused with a dioxole ring and a thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Dioxole Ring: The dioxole ring can be introduced via a cyclization reaction involving appropriate dihydroxybenzene derivatives.
Thiol Group Addition: The thiol group can be introduced through a nucleophilic substitution reaction using thiourea or other sulfur-containing reagents.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.
Types of Reactions:
Oxidation: The thiol group in this compound can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to form the corresponding quinoline derivative without the dioxole ring.
Substitution: The methyl group can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The quinoline core can intercalate with DNA, affecting its replication and transcription processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Oxolinic Acid: A quinoline derivative with antibacterial properties.
Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate: A compound with a similar dioxole-quinoline structure but different functional groups.
Uniqueness: 7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activities compared to other quinoline derivatives.
This comprehensive overview highlights the significance of this compound in various scientific domains and its potential for future research and applications
Propiedades
Fórmula molecular |
C11H9NO2S |
|---|---|
Peso molecular |
219.26 g/mol |
Nombre IUPAC |
7-methyl-5H-[1,3]dioxolo[4,5-g]quinoline-6-thione |
InChI |
InChI=1S/C11H9NO2S/c1-6-2-7-3-9-10(14-5-13-9)4-8(7)12-11(6)15/h2-4H,5H2,1H3,(H,12,15) |
Clave InChI |
JDIFJOWIQJUQQN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC3=C(C=C2NC1=S)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


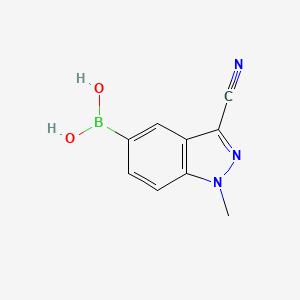

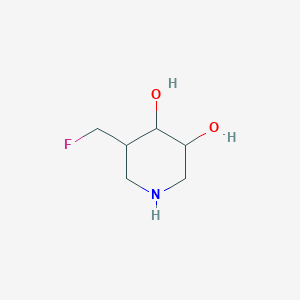

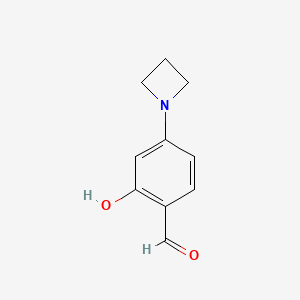


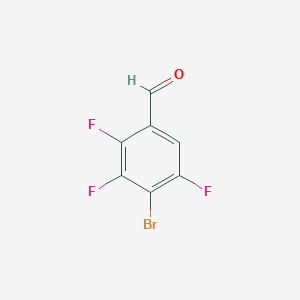
![1-[(tert-Butoxy)carbonyl]-4-cyclobutylpiperidine-4-carboxylic acid](/img/structure/B11767300.png)
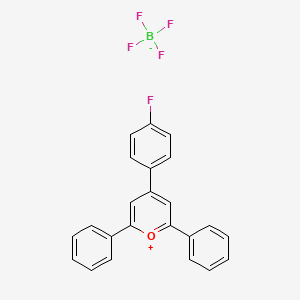
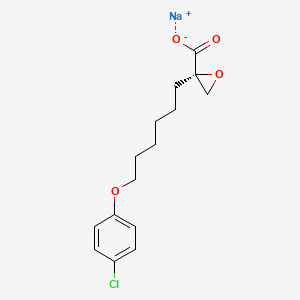
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B11767330.png)
![(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11767337.png)
![3-Chloro-5,5,7-trimethyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one](/img/structure/B11767338.png)
